

Application Notes and Protocols for the Detection of Fluminorex

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Compound of Interest

Compound Name: *Fluminorex*

CAS No.: 720-76-3

Cat. No.: B13767562

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Introduction

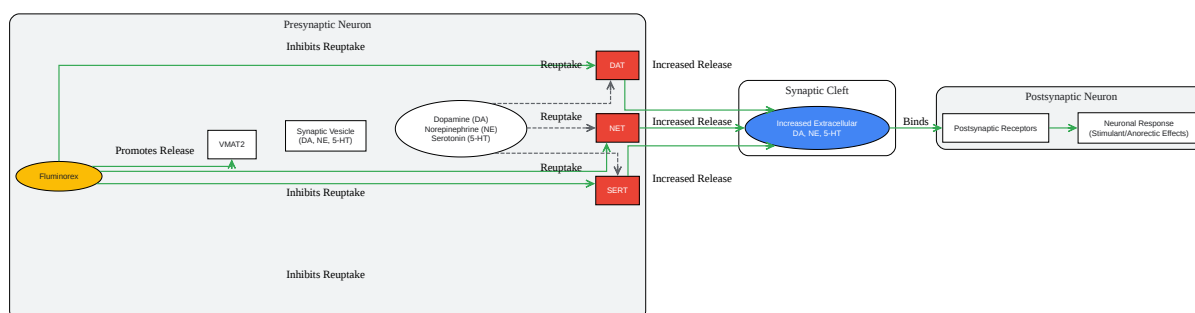
Fluminorex is a centrally acting sympathomimetic agent, structurally related to aminorex and pemoline, that was initially developed as an appetite suppressant.[1] As a member of the 2-amino-5-aryl-2-oxazoline class, its stimulant properties necessitate reliable and sensitive analytical methods for its detection in various biological matrices. This document provides detailed application notes and protocols for the detection and quantification of **Fluminorex** using modern analytical techniques.

Chemical Structure:

- IUPAC Name: 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine[1][2]
- Molecular Formula: C₁₀H₉F₃N₂O[1][2]
- Molar Mass: 230.19 g/mol [1][2]

Mechanism of Action and Signaling Pathway

Fluminorex is presumed to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] This mechanism involves the interaction with monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. The elevated levels of serotonin, norepinephrine, and dopamine are responsible for its stimulant and anorectic effects.



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Caption: Proposed signaling pathway of **Fluminorex** as a SNDRA.

Analytical Methods

The detection and quantification of **Fluminorex** in biological matrices can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

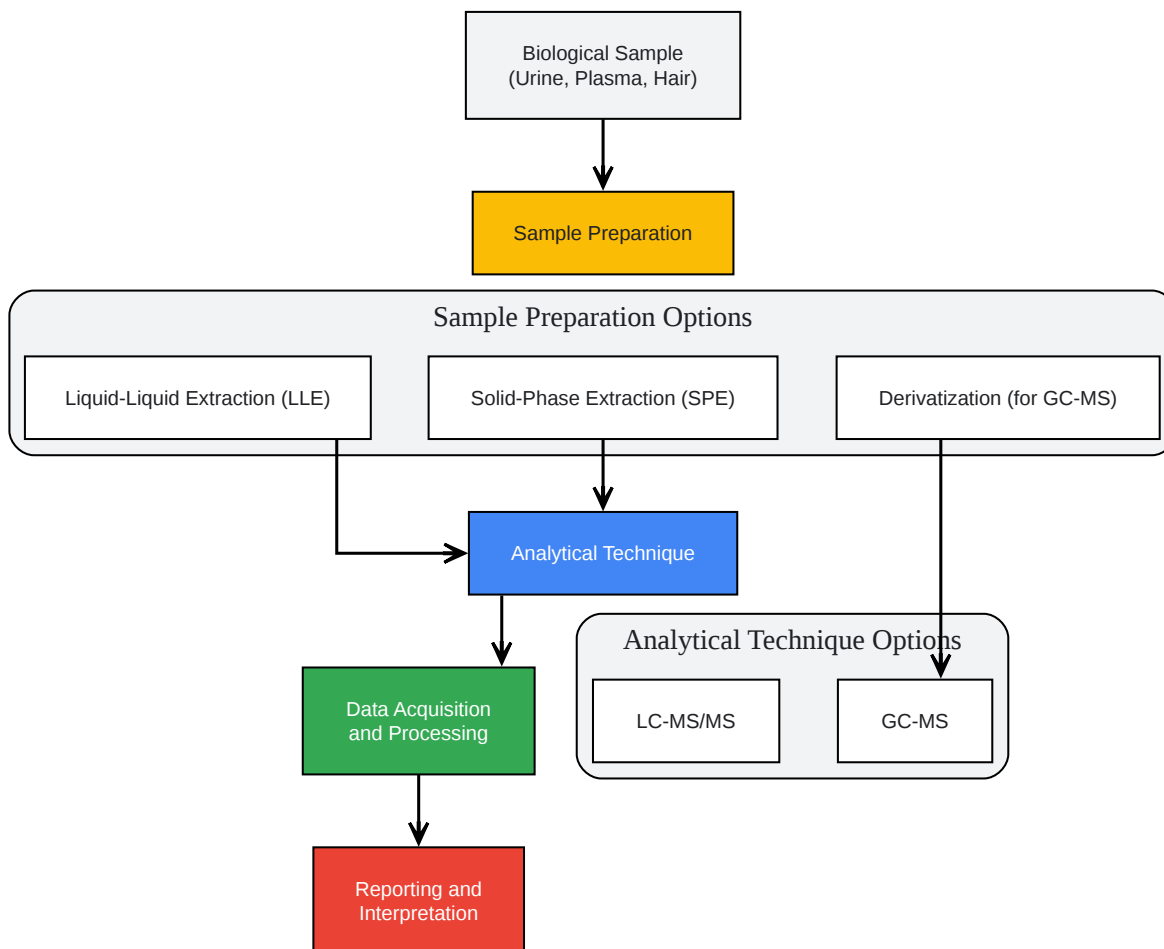
Due to the limited availability of specific quantitative data for **Fluminorex**, the following table presents typical performance characteristics for the analysis of structurally similar amphetamine-type stimulants in biological fluids. These values should be considered as a general guideline, and method validation is essential for accurate quantification.

Parameter	GC-MS	LC-MS/MS
Limit of Detection (LOD)	1 - 25 ng/mL	< 10 ng/mL
Limit of Quantification (LOQ)	2.5 - 50 ng/mL	< 25 ng/mL
Linear Range	25 - 500 ng/mL	5 - 10,000 ng/mL[4][5]
Precision (%RSD)	< 15%	< 15%[5]
Accuracy (%Bias)	± 15%	± 15%[5]

Experimental Protocols

The following are generalized protocols for the analysis of **Fluminorex** in biological samples, adapted from established methods for amphetamine-like substances.

Logical Workflow for Fluminorex Analysis



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Caption: General workflow for the analytical detection of **Fluminorex**.

Protocol 1: GC-MS Analysis of Fluminorex in Urine

This protocol is adapted from methods for the analysis of amphetamine-type substances.[6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
- Sample Loading: To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of **Fluminorex** or a structurally similar compound). Dilute the sample with 2 mL of 0.1 M phosphate buffer (pH 6.0) and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol.
- Drying: Dry the cartridge under full vacuum for at least 5 minutes.
- Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

2. Derivatization

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
- Cap the vial and heat at 70°C for 30 minutes.

3. GC-MS Instrumental Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL (splitless mode).
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp to 200°C at 20°C/min.

- Ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - Note: Specific ions for **Fluminorex** and its derivative must be determined through initial full-scan analysis of a standard.

Protocol 2: LC-MS/MS Analysis of Fluminorex in Plasma

This protocol is based on established methods for the quantification of stimulants in plasma.[4]
[5][8]

1. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - Start with 5% B, hold for 0.5 minutes.
 - Linearly increase to 95% B over 5 minutes.
 - Hold at 95% B for 1 minute.
 - Return to 5% B and re-equilibrate for 2.5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Note: Precursor and product ion transitions for **Fluminorex** must be optimized by infusing a standard solution into the mass spectrometer.

Method Validation

For both GC-MS and LC-MS/MS methods, thorough validation is crucial to ensure reliable and accurate results. Key validation parameters include:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]
- **Linearity:** The range over which the method provides results that are directly proportional to the concentration of the analyte.[9]

- Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[9]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Recovery: The efficiency of the extraction process.[9]
- Matrix Effects: The influence of co-eluting, endogenous compounds on the ionization of the target analyte.[9]
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[9]

Comparison of Analytical Methods



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Caption: Comparison of GC-MS and LC-MS/MS for **Fluminorex** analysis.

Conclusion

The analytical methods outlined provide a robust framework for the detection and quantification of **Fluminorex** in biological samples. While specific protocols for **Fluminorex** are not widely published, the adaptation of methods for structurally similar compounds, coupled with thorough method validation, will ensure accurate and reliable results. LC-MS/MS is generally the preferred method for its high sensitivity and specificity, particularly for low-level detection in complex matrices. GC-MS remains a viable and reliable alternative, especially when extensive

spectral libraries can aid in identification. The choice of the most appropriate method will depend on the specific requirements of the research or application.

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